N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceuticals and other chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as recrystallization and chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with various biological pathways, potentially inhibiting or modulating the activity of key proteins involved in disease processes. This compound may exert its effects through binding to active sites or altering the conformation of target molecules, thereby influencing their function .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
- N-(4-fluoro-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
- N-(4-iodo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
Uniqueness
The uniqueness of N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo and difluoromethoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C18H15BrF2N4O2 |
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Molecular Weight |
437.2 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H15BrF2N4O2/c1-10-9-12(19)3-8-15(10)23-17(26)16-22-11(2)25(24-16)13-4-6-14(7-5-13)27-18(20)21/h3-9,18H,1-2H3,(H,23,26) |
InChI Key |
CXDWTQACPBNCSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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